molecular formula C6H13O9P B1234284 Juvidex CAS No. 3672-15-9

Juvidex

Cat. No. B1234284
CAS RN: 3672-15-9
M. Wt: 260.14 g/mol
InChI Key: VFRROHXSMXFLSN-KVTDHHQDSA-N
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Description

Juvidex, also known as Mannose-6-Phosphate, is being developed by Renovo as a therapeutic agent to accelerate the healing of acute wounds . It is used in the healing of split thickness skin graft donor sites .

Scientific Research Applications

Knowledge Graphs and COVID-19 Research

Juvidex's application in scientific research is demonstrated through projects like "Covid-on-the-Web." This initiative uses knowledge graphs to process and analyze COVID-19 related literature. The project comprises two main knowledge graphs: one describing named entities linked to various databases and the other visualizing argumentative graphs to help clinicians analyze clinical trials and make decisions. This approach, by leveraging knowledge representation and data visualization, aligns with the biomedical community's needs and adheres to open and reproducible science goals (Michel et al., 2020).

Software Design for Scientific Research

The Taverna Workbench, along with the myExperiment social Web site, illustrates the application of software design principles in empowering scientists. This system allows scientists to write workflows and scripts, thereby automating routine activities and sharing pieces of the scientific method. Such software facilitates collaborative e-Science and supports researchers with varying levels of software development skills (Roure & Goble, 2009).

Neural Search Engines for Scientific Datasets

The Neural Covidex exemplifies Juvidex's role in scientific research through its use in search engines like the Covidex. This engine utilizes neural ranking architectures to provide access to scientific literature, specifically the COVID-19 Open Research Dataset (CORD-19). Such tools help domain experts in making evidence-based decisions and generating insights (Zhang et al., 2020).

Collaborative Virtual Research Environments

Juvidex's relevance in scientific research is also evident in the design of collaborative virtual research environments like myExperiment. These platforms support the sharing of research objects and conducting research through familiar user interfaces, embodying principles essential for effective e-research and open science (Roure, Goble, & Stevens, 2007).

Visualization and Interactive Data Analysis

The application of Juvidex in visualization and interactive data analysis is highlighted in projects like GVid, which combines video streaming technology with scientific visualization functionality. This approach allows users to explore large-scale data within a grid infrastructure, enhancing the understanding of scientific problems (Polak & Kranzlmüller, 2008).

Mechanism of Action

The proposed mechanism of action for Juvidex is antagonistic, involving the inhibition of the activation of Transforming Growth Factor betas (TGF-beta 1 and TGF-beta 2) . These proteins play a central role in the wound healing response .

properties

IUPAC Name

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRROHXSMXFLSN-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33068-18-7 (di-hydrochloride salt)
Record name Mannose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80957947
Record name Mannose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Juvidex

CAS RN

3672-15-9
Record name Mannose 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannose 6-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mannose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANNOSE 6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S53JF879
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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